N-[3-(3-oxobutanoyl)phenyl]acetamide
Overview
Description
“N-[3-(3-oxobutanoyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol1. It is available for purchase from various chemical suppliers for use in pharmaceutical testing21.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “N-[3-(3-oxobutanoyl)phenyl]acetamide”.Molecular Structure Analysis
The molecular structure of “N-[3-(3-oxobutanoyl)phenyl]acetamide” is defined by its molecular formula, C12H13NO31. However, I couldn’t find any detailed analysis of its molecular structure.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “N-[3-(3-oxobutanoyl)phenyl]acetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(3-oxobutanoyl)phenyl]acetamide” are not readily available. The only known property is its molecular weight, which is 219.24 g/mol1.Scientific Research Applications
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Medicinal Chemistry
- This compound is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- The methods of application involve many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
- The results of these studies contribute to the design and development of new pharmaceutical compounds .
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Organic Solar Cells
- A self-assembly metal chelate based on hafnium and N-[3-(3-oxobutanoyl)phenyl]acetamide is applied as both an interfacial modification layer and UV-light filter in organic solar cells (OSCs) .
- The strong hydrogen-bond induced intermolecular interaction enables this compound to work as an electron transport layer (ETL) in the inverted OSCs .
- The OSCs with this layer yield a maximum PCE of 18.1%, better than that based on the bare SnO2 layer .
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Inhibitor of Hydrogen Peroxide Decomposition
- “N-[3-(3-oxobutanoyl)phenyl]acetamide” is used as an inhibitor of hydrogen peroxide decomposition .
- This application is important in various chemical reactions where hydrogen peroxide is used, and its decomposition needs to be controlled .
- The compound is added to the reaction mixture, where it inhibits the decomposition of hydrogen peroxide, thus stabilizing the reaction .
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Stabilizer for Cellulose Ester Varnishes
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Intermediate in Rubber Accelerator Synthesis
- This compound has found uses in the intermediation in rubber accelerator synthesis .
- It is used in the production of rubber accelerators, which are chemicals used to speed up the process of vulcanization of rubber .
- The results show that rubber accelerators produced using this compound have improved performance .
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Dyes and Dye Intermediate Synthesis
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Production of 4-Acetamidobenzenesulfonyl Chloride
- Acetanilide is used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs .
- This compound is used in the synthesis of sulfa drugs, which are a group of synthetic antimicrobial agents that contain the sulfonamide group .
- The results show that sulfa drugs produced using this compound have improved antimicrobial activity .
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Experimental Photographic Developers
- In the 19th century, acetanilide was one of a large number of compounds used as experimental photographic developers .
- In this application, the compound is used in the development process of photographic film .
- The results show that photographic film developed using this compound have improved image quality .
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Synthesis of Phenoxy Acetamide Derivatives
- Recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates have been reported .
- In this application, the compound is used in the synthesis of various phenoxy acetamide derivatives .
- The results show that these derivatives have potential therapeutic applications .
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Substituent on the Benzene Ring
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with “N-[3-(3-oxobutanoyl)phenyl]acetamide”.
Future Directions
As of now, there is no specific information available on the future directions of “N-[3-(3-oxobutanoyl)phenyl]acetamide”.
properties
IUPAC Name |
N-[3-(3-oxobutanoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)6-12(16)10-4-3-5-11(7-10)13-9(2)15/h3-5,7H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUKILBRTBBFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-oxobutanoyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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